

Physical and chemical characteristics of 4,4'-Sulfonyldiphenol-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Sulfonyldiphenol-d8

Cat. No.: B15140206

[Get Quote](#)

A Comprehensive Technical Guide to 4,4'-Sulfonyldiphenol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **4,4'-Sulfonyldiphenol-d8**, an isotopically labeled form of Bisphenol S (BPS). This document is intended to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.

Introduction

4,4'-Sulfonyldiphenol-d8 (Bisphenol S-d8) is the deuterated analog of 4,4'-Sulfonyldiphenol, also known as Bisphenol S. Bisphenol S is a chemical compound used in the manufacturing of polysulfone and polyethersulfone plastics and as a substitute for Bisphenol A (BPA) in various consumer products. The deuterated form serves as an invaluable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for precise quantification of the non-deuterated Bisphenol S in various matrices, including environmental and biological samples.

Physical and Chemical Properties

The physical and chemical properties of **4,4'-Sulfonyldiphenol-d8** are summarized in the tables below. It is important to note that while some data is specific to the deuterated compound, other parameters are derived from its non-deuterated counterpart, 4,4'-Sulfonyldiphenol, and should be considered as approximations.

General and Physical Properties

Property	Value	Reference
Appearance	Pale Yellow to Light Brown Solid / White to off-white (Solid)	[1][2]
Molecular Formula	C ₁₂ H ₂ D ₈ O ₄ S	[2]
Molecular Weight	258.32 g/mol	[2]
Melting Point	245-250 °C (for non-deuterated form)	[1][3][4][5]
Boiling Point	Not available for deuterated form. 533.0±35.0 °C (Predicted for non-deuterated form)	[4]
Storage Conditions	2-8°C Refrigerator; Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)	[1][2]

Solubility

Solvent	Solubility	Reference
Water	Soluble	[6]
Methanol	Slightly soluble	[7]
Ethanol	Soluble (for non-deuterated form)	[8]
Other Organic Solvents	Easily soluble in alcohol, ethyl fine, dimethyl sulfoxide, alkali solution, hot water, slightly soluble in cold water (for non-deuterated form).	[3]

Spectroscopic Data

Technique	Data	Reference
Mass Spectrometry (MS)	Consistent with structure	[2]
Nuclear Magnetic Resonance (NMR)	Conforms to structure	[7]

Analytical Methodologies

The accurate analysis of **4,4'-Sulfonyldiphenol-d8** is crucial for its application as an internal standard. Below are generalized experimental protocols for its characterization using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of **4,4'-Sulfonyldiphenol-d8**.

Objective: To determine the purity of a **4,4'-Sulfonyldiphenol-d8** sample.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

- Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)
- **4,4'-Sulfonyldiphenol-d8** standard

Procedure:

- Sample Preparation: Accurately weigh and dissolve a small amount of **4,4'-Sulfonyldiphenol-d8** in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
- Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 $^{\circ}$ C
 - Detection Wavelength: 254 nm
- Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
- Data Interpretation: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally expected.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of **4,4'-Sulfonyldiphenol-d8**.

Objective: To verify the identity and isotopic purity of **4,4'-Sulfonyldiphenol-d8**.

Instrumentation:

- A mass spectrometer, such as a Quadrupole-Time of Flight (Q-TOF) or Orbitrap, coupled with an electrospray ionization (ESI) source.

Procedure:

- Sample Infusion: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol with 0.1% formic acid) and directly infuse it into the mass spectrometer.
- MS Analysis: Acquire the mass spectrum in negative ion mode. The deprotonated molecule $[M-H]^-$ is expected to be observed.
- Data Interpretation:
 - Confirm the presence of the ion corresponding to the calculated mass of **4,4'-Sulfonyldiphenol-d8** ($C_{12}H_2D_8O_4S$), which is approximately 257.07 Da for the $[M-H]^-$ ion.
 - Analyze the isotopic distribution to confirm the level of deuterium incorporation. A high isotopic enrichment (e.g., >98%) is desirable.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirming the positions of deuterium labeling.

Objective: To confirm the chemical structure and deuterium labeling pattern of **4,4'-Sulfonyldiphenol-d8**.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

- Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
- **4,4'-Sulfonyldiphenol-d₈** sample.

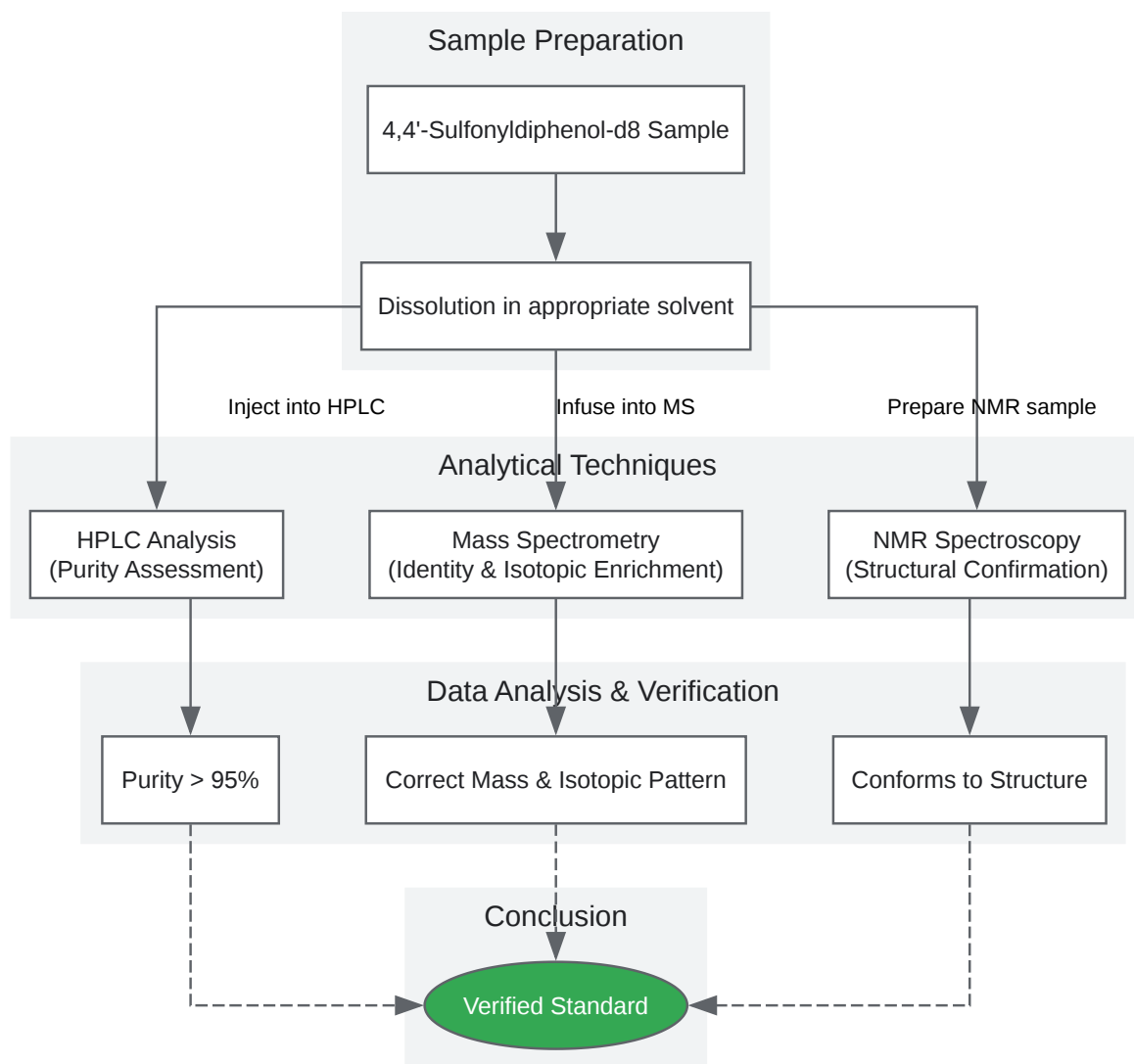
Procedure:

- **Sample Preparation:** Dissolve an appropriate amount of the sample in the chosen deuterated solvent in an NMR tube.
- **¹H NMR Acquisition:** Acquire a proton NMR spectrum. Due to the deuterium labeling on the aromatic rings, the signals corresponding to these protons should be significantly reduced or absent compared to the spectrum of the non-deuterated compound.
- **¹³C NMR Acquisition:** Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.
- **Data Interpretation:** Compare the obtained spectra with the known spectra of 4,4'-Sulfonyldiphenol to confirm the structure and the successful incorporation of deuterium at the specified positions. The spectrum should conform to the expected structure.^[7]

Experimental Workflows and Diagrams

Visualizing experimental workflows can aid in understanding the logical sequence of analytical procedures.

General Analytical Workflow for 4,4'-Sulfonyldiphenol-d8 Characterization

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4,4'-Sulfonyldiphenol [chembk.com]
- 4. 46765-03-1 CAS MSDS (4,4'-SULFONYLDIPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4,4'-Sulfonyldiphenol | CAS#:80-09-1 | Chemsrce [chemsrc.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Bisphenol S - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical characteristics of 4,4'-Sulfonyldiphenol-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140206#physical-and-chemical-characteristics-of-4-4-sulfonyldiphenol-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com